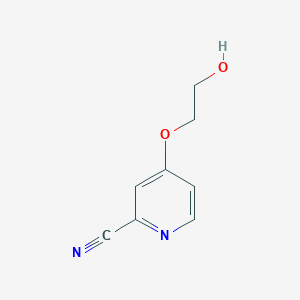

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(2-hydroxyethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-6-7-5-8(1-2-10-7)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGTYYYCFGIOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with ethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the hydroxyethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 4-(2-hydroxyethoxy)-pyridine-2-carbonitrile exhibit antimicrobial properties. For instance, studies on 4-hydroxy-2-pyridone alkaloids reveal broad-spectrum antibacterial activities against various pathogens, suggesting that derivatives of pyridine compounds could be developed into effective antimicrobial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Pathogen Tested | MIC (µM) | Reference |

|---|---|---|---|

| 4-Hydroxy-2-pyridone Alkaloid | Staphylococcus aureus | 12.5 | |

| This compound | E. coli | TBD | TBD |

Cancer Research

The compound has been evaluated for its anticancer potential. In studies involving pyrrolidine derivatives, some showed enhanced activity against cancer cell lines compared to standard treatments like tamoxifen, indicating that similar pyridine derivatives may also possess significant anticancer properties .

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative | M-Hela | 4.35 | |

| This compound | TBD | TBD | TBD |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of substituted pyridines with appropriate reagents under controlled conditions. The compound's structural characteristics, including its carbonitrile group, contribute to its reactivity and potential as a building block in organic synthesis.

Table 3: Synthesis Conditions for Pyridine Derivatives

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Carbamoylation | Formamide + Iron(II) Salt | High Yield | |

| Multicomponent Reactions | Various | Variable |

Agricultural Applications

Pyridine derivatives are also explored for their potential in agricultural chemistry as herbicides or fungicides. Their ability to interact with biological systems makes them candidates for developing new agrochemicals.

Case Study 1: Antimicrobial Evaluation

A recent study isolated several new pyridine derivatives from natural sources, demonstrating their antimicrobial efficacy against resistant strains of bacteria. The findings highlight the potential of these compounds in developing new antibiotics .

Case Study 2: Anticancer Research

In vivo studies indicated that certain pyridine derivatives significantly increased the survival rate of tumor-bearing mice when treated with these compounds, showcasing their promise as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile with structurally related pyridine carbonitrile derivatives:

Key Differences and Implications

- Polarity and Solubility : The 2-hydroxyethoxy group in the target compound likely confers higher hydrophilicity compared to ethoxy () or pyrrolidinyl () substituents. This property may enhance bioavailability in aqueous environments.

- Reactivity : The carbonitrile group is a common pharmacophore, enabling participation in click chemistry or nucleophilic additions. FYX-051 () leverages this group for enzyme inhibition.

- Biological Activity : Analogs with aryl or heteroaryl substituents (e.g., ) exhibit antifungal and antiarrhythmic properties, while the hydroxyethoxy group may direct the compound toward different targets, such as kinases or receptors requiring polar interactions.

Biological Activity

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 192.22 g/mol

- Structural Features : The compound contains a pyridine ring substituted with a hydroxyethoxy group and a carbonitrile group, which are critical for its biological activity.

Antitumor Activity

The antitumor potential of pyridine derivatives has been widely studied. For example, related compounds have displayed cytotoxicity against several cancer cell lines. While specific data for this compound is scarce, the following observations can be made based on analogous compounds:

- IC Values : Compounds with similar structures have shown IC values ranging from 1.90 µM to 9.72 µM against various cancer cell lines, indicating a promising lead for further development .

The mechanism of action for compounds like this compound typically involves:

- Interaction with Enzymes : Many pyridine derivatives inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : Some studies suggest that similar compounds may act as dual topoisomerase inhibitors, disrupting DNA replication and transcription processes .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values around 12.5 µM. |

| Study B | Investigated antitumor effects showing IC values between 1.90 µM and 9.72 µM across different cancer cell lines. |

| Study C | Explored the synthesis of related pyridine derivatives that exhibited significant cytotoxicity and enzyme inhibition properties. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile, and what factors influence reaction yields?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine carbonitriles with hydroxyethoxy substituents can be synthesized via alkoxylation of halogenated precursors using 2-hydroxyethanol under basic conditions (e.g., NaOH in dichloromethane or THF). Yield optimization requires control of reaction time, temperature (often 50–80°C), and stoichiometric ratios. Side reactions, such as over-alkylation or hydrolysis of the nitrile group, must be mitigated by inert atmospheres (N₂/Ar) .

Q. Q2. How can the structure of this compound be confirmed experimentally?

Key methods include:

- X-ray crystallography : Determines bond lengths and angles (e.g., monoclinic crystal systems with space group P21/n, as seen in related pyridine carbonitriles) .

- NMR spectroscopy : NMR shows characteristic peaks for the hydroxyethoxy group (δ ~3.8–4.5 ppm for -OCH₂CH₂OH) and pyridine protons (δ ~7.5–8.5 ppm). NMR confirms nitrile carbon at δ ~115–120 ppm .

- IR spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to isolate pure crystalline forms.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles to identify hygroscopicity or solvent retention .

- HPLC-MS : Verify purity (>98%) and detect trace byproducts from synthesis .

Q. Q4. How does the hydroxyethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The hydroxyethoxy group can act as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, its polarity may necessitate protection (e.g., silylation) to prevent undesired interactions. Studies on analogous compounds show that unprotected hydroxy groups reduce yields in Pd-catalyzed reactions due to catalyst poisoning .

Q. Q5. What are the computational approaches to predict the biological activity of this compound?

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. The nitrile group may act as a hydrogen-bond acceptor.

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from structurally similar pyridine derivatives .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Q. Q7. How should accidental exposure to this compound be managed?

- Skin contact : Wash immediately with soap and water for 15 minutes.

- Eye exposure : Rinse with saline solution for 20 minutes and seek medical attention.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Challenges

Q. Q8. What analytical challenges arise in quantifying trace impurities in this compound?

Q. Q9. How can reaction pathways be optimized to minimize formation of regioisomers during synthesis?

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns.

- High-throughput screening : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to favor desired regioselectivity .

Advanced Applications

Q. Q10. What role does this compound play in designing photoactive materials?

The nitrile group enhances electron-withdrawing capacity, making it suitable for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.